2-Methyl-2-pentyl-1,3-benzodioxole
Description
Properties
CAS No. |
4436-30-0 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-methyl-2-pentyl-1,3-benzodioxole |
InChI |
InChI=1S/C13H18O2/c1-3-4-7-10-13(2)14-11-8-5-6-9-12(11)15-13/h5-6,8-9H,3-4,7,10H2,1-2H3 |
InChI Key |
PELGNAVQBDNQGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(OC2=CC=CC=C2O1)C |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 2 Methyl 2 Pentyl 1,3 Benzodioxole
Electrophilic Aromatic Substitution Reactions of the Benzodioxole Ring
The 1,3-benzodioxole (B145889) ring system is highly activated towards electrophilic aromatic substitution (EAS). The two oxygen atoms of the dioxole ring donate electron density to the aromatic ring, making it more nucleophilic than benzene (B151609). chemicalbook.com This activation directs incoming electrophiles primarily to the positions ortho and para to the oxygen atoms. In the 1,3-benzodioxole system, these are positions 5 and 6 (equivalent to para) and 4 and 7 (equivalent to ortho). Substitution typically occurs at the 5- or 6-positions.
The general mechanism for EAS involves two main steps:
Attack on the electrophile : The aromatic ring acts as a nucleophile, attacking a strong electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step as it temporarily disrupts aromaticity. masterorganicchemistry.commsu.edu
Deprotonation : A base removes a proton from the carbon atom bonded to the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
Common electrophilic aromatic substitution reactions applicable to the 2-Methyl-2-pentyl-1,3-benzodioxole ring are summarized in the table below.
Table 1: Electrophilic Aromatic Substitution Reactions on the Benzodioxole Ring
| Reaction Type | Typical Reagents | Electrophile (E+) | Expected Major Product(s) |
|---|---|---|---|
| Halogenation | Cl₂, FeCl₃ or AlCl₃Br₂, FeBr₃ or AlBr₃ | Cl⁺Br⁺ | 5-Chloro- or 5-Bromo-2-methyl-2-pentyl-1,3-benzodioxole |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 5-Nitro-2-methyl-2-pentyl-1,3-benzodioxole |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃H⁺ | 2-Methyl-2-pentyl-1,3-benzodioxole-5-sulfonic acid |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | 5-Alkyl-2-methyl-2-pentyl-1,3-benzodioxole |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 5-Acyl-2-methyl-2-pentyl-1,3-benzodioxole |
Nucleophilic Reactions and Potential Ring-Opening Mechanisms of the Dioxole Moiety
The dioxole portion of 2-Methyl-2-pentyl-1,3-benzodioxole is a ketal, formed from a ketone (acetone equivalent with a pentyl group) and catechol. Ketals are generally stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions.
Acid-Catalyzed Hydrolysis: The primary nucleophilic reaction involving the dioxole ring is acid-catalyzed hydrolysis, which leads to ring-opening. The mechanism proceeds as follows:
Protonation of one of the dioxole oxygen atoms.
Cleavage of the carbon-oxygen bond to form a resonance-stabilized carbocation and a hydroxyl group on the aromatic ring.
Nucleophilic attack by water on the carbocation.
A second water molecule facilitates the opening of the ring to yield catechol and 2-heptanone.
This reactivity is a key consideration in synthetic routes that require acidic conditions.
Metabolic Ring Cleavage: Studies on the metabolism of 1,3-benzodioxoles by cytochrome P-450 enzymes reveal another pathway for ring cleavage. nih.gov This process involves the initial monooxygenation of the methylenic carbon (the C2 carbon). nih.gov This forms a 2-hydroxy derivative, which is unstable and can rearrange to a 2-hydroxyphenyl formate intermediate. This intermediate can then break down to yield either formate or carbon monoxide, along with catechol. nih.gov While this is a biological process, it highlights the C2 position's susceptibility to oxidative cleavage, a potential pathway for synthetic chemists to explore.
Oxidation and Reduction Chemistry of 2-Methyl-2-pentyl-1,3-benzodioxole
Oxidation: The oxidation of 2-Methyl-2-pentyl-1,3-benzodioxole can target either the alkyl side chains or the aromatic ring, depending on the reaction conditions.
Side-Chain Oxidation : Alkyl groups attached to an aromatic ring can be oxidized. libretexts.orglibretexts.org Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) typically oxidize alkyl chains at the benzylic position (the carbon atom directly attached to the ring) to a carboxylic acid, provided a benzylic hydrogen is present. libretexts.orglibretexts.org In 2-Methyl-2-pentyl-1,3-benzodioxole, the C2 carbon is analogous to a benzylic position but lacks a hydrogen atom. Therefore, this type of oxidation is less likely. However, oxidation of the pentyl chain at other positions can occur, potentially forming various alcohols, ketones, or carboxylic acids further down the chain. nih.gov
Aromatic Ring Oxidation : Under very harsh oxidative conditions, the electron-rich benzene ring can be degraded. However, more controlled oxidation can lead to the formation of quinones, particularly after acid-catalyzed ring-opening to the corresponding catechol.
Reduction: The aromatic ring of 2-Methyl-2-pentyl-1,3-benzodioxole can be reduced to a cyclohexane ring via catalytic hydrogenation using catalysts like rhodium, ruthenium, or platinum under high pressure and temperature. The dioxole ring is generally stable to these conditions. Milder reduction methods, such as the Birch reduction, are typically not effective on such an electron-rich aromatic system.
Table 2: Summary of Oxidation and Reduction Reactions
| Reaction Type | Reagents | Substrate Moiety | Product |
|---|---|---|---|
| Side-Chain Oxidation | Mild Oxidants | Pentyl Chain | Alcohols, Ketones |
| Aromatic Ring Reduction | H₂, Rh/C or PtO₂, high pressure | Benzene Ring | 2-Methyl-2-pentyl-hexahydro-1,3-benzodioxole |
Functionalization Strategies for the 2-Methyl and 2-Pentyl Side Chains
The aliphatic side chains, particularly the pentyl group, provide sites for functionalization through free-radical reactions.
Free-Radical Halogenation: The pentyl chain can be halogenated using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction proceeds via a free-radical mechanism and will preferentially substitute a hydrogen atom on a secondary carbon over a primary carbon due to the greater stability of secondary radicals. This would lead to a mixture of brominated isomers along the pentyl chain.
Further Reactions of Halogenated Derivatives: The resulting alkyl halides are versatile intermediates. They can undergo:
Nucleophilic Substitution (Sₙ2) : Reaction with nucleophiles like hydroxide, cyanide, or azide to introduce new functional groups. youtube.com
Elimination (E2) : Reaction with a strong, non-nucleophilic base to form an alkene within the pentyl chain. youtube.com
These strategies allow for the modification of the alkyl side chains without altering the core benzodioxole structure, adding another layer of synthetic versatility. nih.gov
Synthesis of Novel Benzodioxole Derivatives via Directed Functionalization
By combining the reactions described in the previous sections, a wide array of novel benzodioxole derivatives can be synthesized. Directed functionalization involves a strategic sequence of reactions to install specific groups at desired locations on the molecule.
Example Synthetic Pathways:
Aromatic Substitution followed by Cross-Coupling:
Step 1: Bromination of the aromatic ring of 2-Methyl-2-pentyl-1,3-benzodioxole using Br₂ and FeBr₃ to yield 5-bromo-2-methyl-2-pentyl-1,3-benzodioxole.
Step 2: The resulting aryl bromide can then be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with a boronic acid (R-B(OH)₂). worldresearchersassociations.comresearchgate.net This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 5-position. worldresearchersassociations.comresearchgate.net
Side-Chain Functionalization followed by Aromatic Substitution:
Step 1: Free-radical bromination of the pentyl side chain using NBS.
Step 2: Nucleophilic substitution of the bromine with a desired functional group (e.g., -OH, -CN).
Step 3: Subsequent electrophilic aromatic substitution (e.g., nitration) on the aromatic ring. The order of these steps can be crucial for managing directing effects and functional group compatibility.
These multi-step syntheses enable the creation of complex molecules with tailored properties, starting from the 2-Methyl-2-pentyl-1,3-benzodioxole scaffold. nih.govmdpi.comresearchgate.net
Mechanistic Elucidation of Key Reactions Involving 2-Methyl-2-pentyl-1,3-benzodioxole
Understanding the mechanisms of these reactions is fundamental to predicting outcomes and optimizing conditions.
Mechanism of Electrophilic Aromatic Substitution (Nitration Example):
Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
Nucleophilic Attack: The π-electron system of the benzodioxole ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the arenium ion). The positive charge is delocalized over the aromatic ring, including onto the oxygen atoms.
Deprotonation: The hydrogen sulfate ion (HSO₄⁻) acts as a base, removing a proton from the carbon bearing the nitro group, which restores the aromaticity of the ring and yields the 5-nitro product. msu.edu
Mechanism of Acid-Catalyzed Ring Opening:
Protonation: An acid (H₃O⁺) protonates one of the ether-like oxygen atoms in the dioxole ring.
Ring Opening: The C-O bond cleaves, with the electrons moving to the protonated oxygen. This opens the ring and forms a resonance-stabilized carbocation at C2 and a hydroxyl group on the aromatic ring (forming a catechol intermediate).
Nucleophilic Attack: A water molecule attacks the carbocation.
Deprotonation: Another water molecule removes a proton from the newly added hydroxyl group, resulting in a hemiacetal-like intermediate which rapidly hydrolyzes to yield catechol and 2-heptanone.
Mechanism of Free-Radical Side-Chain Bromination:
Initiation: A radical initiator (like light) cleaves the weak N-Br bond in NBS to form a bromine radical.
Propagation:
The bromine radical abstracts a hydrogen atom from the pentyl chain, preferentially from a secondary carbon, to form HBr and a secondary alkyl radical.
This alkyl radical then reacts with another molecule of NBS to form the bromo-alkane product and a new bromine radical, which continues the chain reaction.
Termination: Two radicals combine to end the chain reaction.
Advanced Spectroscopic and Chromatographic Techniques for Structural Characterization and Quantification of 2 Methyl 2 Pentyl 1,3 Benzodioxole
Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. While specific experimental NMR data for 2-Methyl-2-pentyl-1,3-benzodioxole is not extensively published, its spectral characteristics can be reliably predicted based on the known chemical principles and data from analogous structures.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzodioxole ring, the aliphatic protons of the pentyl chain, and the protons of the methyl group. The aromatic region would likely display a complex multiplet for the four protons on the benzene (B151609) ring. The pentyl group would produce a series of multiplets corresponding to the five methylene (B1212753) groups and a terminal methyl group. The C2-methyl group would appear as a sharp singlet, as it has no adjacent protons to couple with.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For 2-Methyl-2-pentyl-1,3-benzodioxole, thirteen distinct carbon signals are expected. Key signals include the quaternary carbon at the C2 position, the carbons of the benzodioxole ring, and the carbons of the methyl and pentyl substituents. The chemical shift of the C2 carbon is particularly diagnostic, appearing significantly downfield due to its attachment to two oxygen atoms.
Predicted NMR Data for 2-Methyl-2-pentyl-1,3-benzodioxole
Please note: The following data are predicted values based on standard chemical shift increments and spectral data of similar compounds. Actual experimental values may vary.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (4H) | 6.7-6.9 | Multiplet | 4H |
| Pentyl -CH₂- (α to C2) | 1.8-2.0 | Triplet | 2H |
| Pentyl -CH₂- (3x) | 1.2-1.5 | Multiplet | 6H |
| Pentyl -CH₃ | 0.8-1.0 | Triplet | 3H |
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Quaternary C2 | 110-120 |
| Aromatic C (O-C-C) | 140-150 |
| Aromatic C (C-H) | 105-125 |
| Pentyl -CH₂- (α to C2) | 35-45 |
| Pentyl -CH₂- | 20-35 |
| Pentyl -CH₃ | ~14 |
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2-Methyl-2-pentyl-1,3-benzodioxole, COSY would show correlations between the adjacent methylene (-CH₂-) protons within the pentyl chain, confirming its linear structure.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This powerful experiment would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for instance, confirming the assignment of the C2-methyl protons to the C2-methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds), which is vital for connecting different parts of the molecule. sdsu.eduyoutube.com Key expected HMBC correlations for confirming the structure of 2-Methyl-2-pentyl-1,3-benzodioxole include:
Correlations from the C2-methyl protons to the quaternary C2 carbon and the nearby aromatic carbons (C3a and C7a).
Correlations from the α-methylene protons of the pentyl group to the quaternary C2 carbon.
Correlations from the aromatic protons to various aromatic carbons, confirming their positions on the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies nuclei that are close in space, regardless of whether they are connected by chemical bonds. This provides insights into the molecule's three-dimensional conformation. Expected NOESY correlations could include those between the protons of the C2-methyl group and the α-methylene protons of the pentyl chain, as they are attached to the same carbon.
Mass Spectrometry (MS) Methodologies for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and structure of a compound. csic.es The monoisotopic mass of 2-Methyl-2-pentyl-1,3-benzodioxole is 206.13068 g/mol . epa.gov
Electron Ionization (EI) Mass Spectrometry: EI is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation. The EI mass spectrum of 2-Methyl-2-pentyl-1,3-benzodioxole would be expected to show a molecular ion peak at m/z 206. The fragmentation pattern is critical for structural elucidation. The most probable fragmentation pathways would involve alpha-cleavage, with the loss of the pentyl radical (•C₅H₁₁) to yield a stable cation at m/z 135, or the loss of the methyl radical (•CH₃) to give an ion at m/z 191. The ion at m/z 135 would likely be a prominent peak in the spectrum.
Chemical Ionization (CI) Mass Spectrometry: CI is a soft ionization technique that results in less fragmentation compared to EI. encyclopedia.pub Using a reagent gas like methane (B114726) or ammonia, CI typically produces a protonated molecular ion, [M+H]⁺. encyclopedia.pubpurdue.edu For 2-Methyl-2-pentyl-1,3-benzodioxole, this would result in a strong signal at m/z 207 (206 + 1), which clearly establishes the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of the ion. For 2-Methyl-2-pentyl-1,3-benzodioxole, HRMS would be used to measure the exact mass of the [M+H]⁺ ion. The calculated exact mass is 207.13796 Da. uni.lu An experimental measurement matching this value would unequivocally confirm the molecular formula as C₁₃H₁₉O₂⁺, distinguishing it from any other compounds with the same nominal mass but a different elemental formula.
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and the resulting fragment ions are then analyzed. This multi-stage analysis provides detailed structural information. In a typical MS/MS experiment for 2-Methyl-2-pentyl-1,3-benzodioxole, the [M+H]⁺ ion (m/z 207) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be used to confirm the connectivity of the molecule. For example, a characteristic neutral loss of 70 Da (corresponding to pentene, C₅H₁₀) from the parent ion at m/z 207 to produce the fragment ion at m/z 137 would provide strong evidence for the presence of the pentyl group attached to the benzodioxole core.
Infrared (IR) and Raman Spectroscopic Applications for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to identify the functional groups present in a molecule. These methods are based on the principle that molecules absorb and scatter light at specific frequencies corresponding to the vibrations of their chemical bonds.
For 2-Methyl-2-pentyl-1,3-benzodioxole, IR and Raman spectra would reveal characteristic bands corresponding to its core structural features. The 1,3-benzodioxole (B145889) ring system would exhibit distinct signals. For instance, the C-O-C stretching vibrations of the dioxole ring typically appear in the fingerprint region of the IR spectrum. Aromatic C-H stretching and bending vibrations from the benzene ring would also be prominent. The aliphatic pentyl and methyl groups would show characteristic C-H stretching and bending frequencies.
Table 1: Predicted Key IR and Raman Bands for 2-Methyl-2-pentyl-1,3-benzodioxole
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |
| Aliphatic C-H (Pentyl, Methyl) | Stretching | 2960-2850 | 2960-2850 |
| C=C (Aromatic) | Stretching | 1600-1450 | 1600-1450 |
| C-O-C (Dioxole Ring) | Asymmetric & Symmetric Stretching | 1250-1040 | 1250-1040 |
| Benzene Ring | Ring Breathing | Weak | Strong |
Note: The exact positions of the bands can be influenced by the specific chemical environment and molecular conformation.
X-ray Crystallography for Solid-State Structure Determination of 2-Methyl-2-pentyl-1,3-benzodioxole Derivatives
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to construct an electron density map, from which the atomic positions can be determined with high accuracy.
While 2-Methyl-2-pentyl-1,3-benzodioxole is a liquid at room temperature, its derivatives can be synthesized and crystallized to facilitate X-ray analysis. nih.gov Such studies provide invaluable information about bond lengths, bond angles, and intermolecular interactions in the solid state. For instance, the crystalline sponge method has been successfully employed to determine the structure of liquid 1,3-benzodioxole derivatives. nih.gov This technique involves soaking a porous crystalline host with the liquid analyte, allowing for its structural determination by X-ray diffraction. nih.gov
The data obtained from X-ray crystallography of derivatives can offer insights into the conformational preferences of the pentyl chain and the planarity of the benzodioxole ring system. Furthermore, it can reveal how the molecule packs in a crystal lattice, which is influenced by intermolecular forces such as van der Waals interactions and potential weak hydrogen bonds.
Chromatographic Methods for Purity Assessment and Separation
Chromatography is an essential tool for separating the components of a mixture and assessing the purity of a compound. Various chromatographic techniques are applicable to the analysis of 2-Methyl-2-pentyl-1,3-benzodioxole.
Gas chromatography (GC) is ideally suited for the analysis of volatile and thermally stable compounds like many benzodioxole derivatives. nih.govresearchgate.net In GC, the sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the column walls.
For 2-Methyl-2-pentyl-1,3-benzodioxole, a typical GC method would involve injection into a heated port to ensure complete volatilization. A non-polar or medium-polarity capillary column, such as one coated with a polysiloxane stationary phase, would likely be effective for separation. The oven temperature can be programmed to ramp up, allowing for the elution of compounds with different boiling points. Detection is commonly achieved using a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a Mass Spectrometer (MS), which provides both quantitative data and structural information based on the mass-to-charge ratio of the fragmented ions. nih.govyoutube.com GC-MS is considered a "gold standard" for the analysis of volatile compounds. nih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are not sufficiently volatile or are thermally labile for GC analysis. In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase.
For the analysis of 2-Methyl-2-pentyl-1,3-benzodioxole and its potential non-volatile impurities or degradation products, a reversed-phase HPLC method would be a common choice. This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Detection can be accomplished using a UV detector, as the benzodioxole moiety contains a chromophore that absorbs UV light. A Diode Array Detector (DAD) can provide additional information by acquiring the UV-Vis spectrum of the eluting peaks, aiding in peak identification and purity assessment.
2-Methyl-2-pentyl-1,3-benzodioxole possesses a chiral center at the C2 position of the dioxole ring. Therefore, it can exist as a pair of enantiomers (non-superimposable mirror images). Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. This is crucial as enantiomers can have different biological activities.
Chiral separation is typically achieved using a chiral stationary phase (CSP) in either GC or HPLC. These stationary phases are designed to have specific interactions with one enantiomer over the other, leading to different retention times and thus separation. While specific methods for the chiral resolution of 2-Methyl-2-pentyl-1,3-benzodioxole were not found in the provided search results, the general principles of chiral chromatography would apply. The development of such a method would involve screening various commercially available chiral columns and optimizing the mobile phase composition (for HPLC) or temperature program (for GC) to achieve baseline separation of the enantiomers.
Quantitative Analytical Method Development for 2-Methyl-2-pentyl-1,3-benzodioxole in Research Matrices
Developing a quantitative analytical method is essential for determining the concentration of 2-Methyl-2-pentyl-1,3-benzodioxole in various research samples, such as reaction mixtures or biological fluids (in a research context). This typically involves the use of chromatographic techniques coupled with a suitable detector.
For accurate quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area or height of the analyte in the chromatogram is plotted against its concentration. The concentration of the analyte in an unknown sample can then be determined by interpolating its peak area or height on the calibration curve.
The choice of method (GC or HPLC) would depend on the nature of the matrix and the required sensitivity. For complex matrices, sample preparation steps such as liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances and concentrate the analyte before analysis. The method must be validated to ensure its accuracy, precision, linearity, and robustness according to established guidelines.
Table 2: Summary of Chromatographic Techniques for 2-Methyl-2-pentyl-1,3-benzodioxole Analysis
| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Detector (Example) | Primary Application |
| Gas Chromatography (GC) | Polysiloxane | Helium, Hydrogen | FID, MS | Purity, Volatile Impurities |
| High-Performance Liquid Chromatography (HPLC) | C18-silica | Acetonitrile/Water | UV, DAD | Purity, Non-volatile Impurities |
| Chiral Chromatography (GC or HPLC) | Chiral Stationary Phase | Varies | Varies | Enantiomeric Separation |
Computational and Theoretical Investigations of 2 Methyl 2 Pentyl 1,3 Benzodioxole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of 2-Methyl-2-pentyl-1,3-benzodioxole. These methods offer a microscopic view of the molecule's electronic landscape.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Methyl-2-pentyl-1,3-benzodioxole, DFT calculations can determine the energies and shapes of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. strath.ac.ukmdpi.com
In studies of similar benzodioxole derivatives, DFT has been successfully employed to understand their electronic characteristics. tandfonline.comresearchgate.net For instance, in an analysis of 2E-1-(3-bromothiophene-2-yl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one, DFT calculations revealed that the HOMO was localized on the C=O and C-C bonds, while the LUMO was distributed over the entire molecule, providing insights into its electronic transitions. tandfonline.com For 2-Methyl-2-pentyl-1,3-benzodioxole, the HOMO is expected to be localized primarily on the electron-rich benzodioxole ring, while the LUMO would likely be distributed over the aromatic system, influencing its reactivity towards electrophiles and nucleophiles.
Table 1: Predicted Electronic Properties of 2-Methyl-2-pentyl-1,3-benzodioxole using DFT
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 1.5 D | Influences intermolecular interactions. |
Note: The values in this table are hypothetical and serve as illustrative examples of the data that can be obtained from DFT calculations.
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate calculations of molecular properties. While computationally more demanding than DFT, ab initio methods are invaluable for benchmarking and for cases where high accuracy is paramount. For 2-Methyl-2-pentyl-1,3-benzodioxole, ab initio calculations could be used to obtain precise geometric parameters, vibrational frequencies, and thermochemical data. For example, a study on benzoxetes and benzothietes utilized ab initio calculations to investigate valence isomerizations, demonstrating the power of these methods in understanding complex chemical transformations. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like 2-Methyl-2-pentyl-1,3-benzodioxole, with its pentyl chain, MD simulations are particularly useful for exploring its conformational landscape. nih.gov By simulating the molecule's motion over time, researchers can identify the most stable conformations and the energy barriers between them. nih.gov This is crucial for understanding how the molecule might interact with biological receptors or other molecules.
Studies on similar long-chain alkyl aromatic compounds have shown that MD simulations can accurately predict properties like collisional cross sections, which are influenced by the molecule's three-dimensional shape. nih.gov Furthermore, MD simulations can be used to study intermolecular interactions, such as the stacking of aromatic rings, which is a key factor in the condensed-phase behavior of such compounds. strath.ac.uk
Table 2: Conformational Analysis of 2-Methyl-2-pentyl-1,3-benzodioxole from MD Simulations
| Conformer | Dihedral Angle (C-C-C-C of pentyl chain) | Relative Energy (kcal/mol) | Population (%) |
| Anti | 180° | 0.0 | 60 |
| Gauche (+) | +60° | 0.9 | 20 |
| Gauche (-) | -60° | 0.9 | 20 |
Note: This table presents hypothetical data to illustrate the type of information obtained from conformational analysis via MD simulations.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netnih.gov These predictions can be invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating NMR chemical shifts. nih.gov
For 2-Methyl-2-pentyl-1,3-benzodioxole, theoretical calculations of its ¹H and ¹³C NMR spectra would predict the chemical shifts for each unique proton and carbon atom. These predicted values can then be compared with experimental data to validate the computational model and aid in the assignment of spectral peaks. Similarly, the calculation of IR frequencies can help in assigning the vibrational modes of the molecule, such as the characteristic stretches of the C-O-C group in the dioxole ring and the C-H stretches of the alkyl chain.
Reaction Pathway Modeling and Transition State Analysis
Understanding the potential chemical reactions of 2-Methyl-2-pentyl-1,3-benzodioxole is crucial for predicting its stability, metabolism, and potential for chemical synthesis. Computational chemistry allows for the modeling of reaction pathways and the characterization of transition states. nih.govuky.edu By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products and determine the activation energy, which governs the reaction rate.
For instance, the metabolism of related compounds like safrole, which also contains a 1,3-benzodioxole (B145889) ring, involves oxidation reactions. wikipedia.org Theoretical modeling could be used to investigate similar oxidative pathways for 2-Methyl-2-pentyl-1,3-benzodioxole, identifying the most likely sites of metabolic attack and the energetic feasibility of different reaction channels. Such studies would involve locating the transition state structures for proposed reaction steps and calculating the associated energy barriers. uky.edu
Quantitative Structure-Activity Relationship (QSAR) Derivation for Benzodioxole Compounds (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For benzodioxole derivatives, QSAR studies can be used to predict the biological activities of new compounds based on their molecular descriptors. nih.govplos.org
The theoretical aspect of QSAR involves several steps:
Descriptor Calculation: A wide range of molecular descriptors are calculated for a set of benzodioxole compounds with known activities. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.
For 2-Methyl-2-pentyl-1,3-benzodioxole, a QSAR model developed for a relevant biological activity could predict its potency based on its calculated descriptors. This approach is highly valuable in drug discovery and toxicology for prioritizing the synthesis and testing of new compounds.
In Silico Screening and Ligand-Binding Studies (Non-Human, Theoretical Models)
Currently, there is a notable absence of published research specifically detailing the in silico screening or theoretical ligand-binding studies of 2-methyl-2-pentyl-1,3-benzodioxole in non-human models. While computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) are widely employed to predict the interaction of small molecules with biological targets, specific data for this compound remains unelucidated in publicly accessible scientific literature and databases.
In silico screening involves the use of computational models to rapidly assess the potential biological activity of a vast number of compounds. This approach is instrumental in the early stages of drug discovery and toxicology for prioritizing candidates for further experimental testing. Ligand-binding studies, within a theoretical framework, utilize molecular docking simulations to predict the binding affinity and mode of interaction of a ligand (in this case, 2-methyl-2-pentyl-1,3-benzodioxole) with the active site of a receptor or enzyme. These studies can provide valuable insights into the potential molecular mechanisms of action.
Despite the lack of specific studies on 2-methyl-2-pentyl-1,3-benzodioxole, the broader class of benzodioxole derivatives has been the subject of computational investigations. For instance, various studies have explored the interaction of different benzodioxole-containing molecules with targets such as α-amylase, lipase, and cyclooxygenase (COX) enzymes through molecular docking. These studies help to understand the structural features of the benzodioxole scaffold that contribute to biological activity.
Future computational research could focus on building theoretical models to screen 2-methyl-2-pentyl-1,3-benzodioxole against a panel of non-human receptors and enzymes. Such studies would likely involve the generation of a 3D structure of the molecule and docking it into the crystal structures of various proteins to calculate binding energies and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. The development of QSAR models for benzodioxole derivatives could also help in predicting the activity of 2-methyl-2-pentyl-1,3-benzodioxole based on its physicochemical properties.
Without specific research, any potential interactions or binding affinities for 2-methyl-2-pentyl-1,3-benzodioxole remain speculative. The data tables that would typically present findings such as binding energy (kcal/mol), inhibition constants (Ki), or specific amino acid interactions are therefore not available.
Mechanistic Studies of 2 Methyl 2 Pentyl 1,3 Benzodioxole in Biological Systems Non Human Models
Enzyme Inhibition and Activation Mechanisms in Model Systems (e.g., Cytochrome P450 inhibition in insects, COX enzymes in non-human cells)
The 1,3-benzodioxole (B145889) moiety, a core structural feature of 2-Methyl-2-pentyl-1,3-benzodioxole, is well-recognized for its role in enzyme inhibition, particularly concerning the Cytochrome P450 (CYP450) superfamily of enzymes in insects.
Cytochrome P450 Inhibition in Insects: Compounds containing the 1,3-benzodioxole ring, such as the widely used synergist Piperonyl butoxide (PBO), are known to enhance the efficacy of insecticides by inhibiting detoxifying CYP450 enzymes. researchgate.netbiorxiv.org This inhibition reduces the insect's capacity to metabolize and resist the toxic effects of insecticides like pyrethroids. researchgate.netbiorxiv.org The mechanism involves the benzodioxole compound acting as a substrate for the CYP450 enzyme, leading to the formation of a metabolic intermediate that binds tightly to the enzyme's active site, thereby deactivating it. This prevents the enzyme from detoxifying the primary insecticide.
Recent studies, however, have revealed a more complex interaction. The PBO-induced inhibition of CYP450 can sometimes impede the insecticide's effect, for instance, by affecting its interaction with voltage-gated sodium channels (Nav). researchgate.netbiorxiv.org This highlights a nuanced regulatory mechanism where CYP450 inhibition can modulate the gating of Nav channels, ultimately influencing insecticide efficacy. researchgate.netbiorxiv.org In some insect species, stress-related biogenic amines like octopamine can further regulate this process, adding another layer of complexity to the interaction. researchgate.netbiorxiv.org
| Enzyme System | Model Organism/System | Observed Effect of Benzodioxole Moiety | Underlying Mechanism |
|---|---|---|---|
| Cytochrome P450 (CYP450) | Insects | Inhibition of detoxification enzymes | Acts as a synergist for insecticides by preventing their metabolic breakdown. researchgate.netbiorxiv.org |
| CYP450-Nav Channel Interaction | Insects (e.g., DUM neurons) | Modulation of insecticide efficacy | Inhibition of CYP450 affects the interaction of insecticides with voltage-gated sodium channels. researchgate.netbiorxiv.org |
Cyclooxygenase (COX) Enzymes in Non-Human Cells: Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. caldic.com There are two primary isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and significantly upregulated during inflammation. mdpi.commdpi.com While numerous compounds are studied for their selective or non-selective inhibition of COX enzymes as a mechanism for anti-inflammatory activity, there is a lack of specific research data detailing the direct effects of 2-Methyl-2-pentyl-1,3-benzodioxole on COX-1 or COX-2 activity in non-human cell models. nih.govnih.gov
Receptor Binding and Cellular Signaling Pathway Modulation Studies in In Vitro or Cell-Based Models
The ability of chemical compounds to modulate cellular functions often stems from their interaction with specific cell surface or intracellular receptors, which in turn triggers a cascade of signaling events. Key signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, are crucial regulators of cell growth, differentiation, and apoptosis. researchgate.netnih.gov The modulation of these pathways by external compounds can lead to significant alterations in cellular behavior. researchgate.net
Despite the importance of these mechanisms, specific studies elucidating the receptor binding profile or the direct modulatory effects of 2-Methyl-2-pentyl-1,3-benzodioxole on cellular signaling pathways in established in vitro or cell-based models are not prominently featured in the available scientific literature.
Interactions with Biological Macromolecules (e.g., DNA, proteins, lipids)
The biological activity of a compound can also be dictated by its direct interactions with essential macromolecules. Such interactions can include binding to proteins, intercalating with DNA, or altering the structure of lipid membranes. These interactions can disrupt normal cellular processes. Currently, there is a scarcity of published research specifically investigating the direct binding or interaction of 2-Methyl-2-pentyl-1,3-benzodioxole with macromolecules such as DNA, proteins, or lipids.
Biotransformation Pathways and Metabolite Identification in Microbial or Animal Models (e.g., microbial degradation, in vitro hepatic microsome studies)
Understanding the biotransformation of a compound is critical to comprehending its biological fate. In vitro hepatic microsome studies are a standard method for investigating Phase I and Phase II metabolism. evotec.comresearchgate.net These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly CYP450s, and are used to predict a compound's metabolic clearance and identify its metabolites. evotec.comdundee.ac.uk
For the 1,3-benzodioxole class of compounds, a general metabolic pathway has been proposed. This pathway involves an initial monooxygenation of the benzodioxole ring to form a 2-hydroxy derivative. This intermediate is unstable and can subsequently rearrange to form a 2-hydroxyphenyl formate. This formate intermediate can then be further metabolized to yield either formate or carbon monoxide. This metabolic activation is a key characteristic of compounds containing the 1,3-benzodioxole moiety.
| Metabolic Step | Description | Key Intermediate/Product |
|---|---|---|
| 1. Monooxygenation | Initial oxidation of the 1,3-benzodioxole ring, typically mediated by CYP450 enzymes. | 2-Hydroxy derivative |
| 2. Rearrangement | The unstable 2-hydroxy derivative rearranges. | 2-Hydroxyphenyl formate intermediate |
| 3. Further Metabolism | The formate intermediate is processed further. | Carbon monoxide or formate |
Environmental Fate and Degradation Pathways of 2 Methyl 2 Pentyl 1,3 Benzodioxole
Photodegradation Mechanisms in Aquatic and Atmospheric Environments
Photodegradation, the breakdown of compounds by light, is a significant removal pathway for many organic chemicals in the environment. For 2-Methyl-2-pentyl-1,3-benzodioxole, photodegradation can occur in both the atmosphere and in sunlit surface waters. The 1,3-benzodioxole (B145889) ring system is known to be photoreactive.
In the atmosphere, volatile organic compounds are primarily degraded by reaction with hydroxyl radicals (•OH) during the day. The rate of this reaction is a key determinant of a compound's atmospheric lifetime. While a specific atmospheric half-life for 2-Methyl-2-pentyl-1,3-benzodioxole has not been reported, the benzodioxole moiety can undergo hydrogen abstraction from the methylene (B1212753) bridge, initiating oxidation. epa.gov
In aquatic environments, direct photolysis can occur if the compound absorbs light at wavelengths present in sunlight (above 290 nm). Additionally, indirect photolysis can be a significant degradation pathway. This process involves the absorption of light by other substances in the water, known as photosensitizers (e.g., humic acids, nitrate), which then generate reactive species like hydroxyl radicals and singlet oxygen that can react with and degrade the compound. Studies on a benzophenone/1,3-benzodioxole system have shown that photoreaction can lead to the generation of various products, indicating that the 1,3-benzodioxole structure is susceptible to photo-induced transformation. d-nb.info One of the identified products in that system was a phenol (B47542) compound, suggesting that cleavage of the dioxole ring can occur. d-nb.info
Table 1: Predicted Photodegradation Information for 2-Methyl-2-pentyl-1,3-benzodioxole This table is based on general principles and data for related compounds due to the lack of specific experimental data.
<
| Parameter | Predicted Outcome | Basis for Prediction |
| Atmospheric Degradation | Likely to be degraded by hydroxyl radicals. | The 1,3-benzodioxole ring is susceptible to oxidation. |
| Aquatic Direct Photolysis | Possible if the compound absorbs sunlight. | The aromatic system may absorb UV-B radiation. |
| Aquatic Indirect Photolysis | Likely to be a significant pathway. | Susceptibility of the benzodioxole moiety to reactive oxygen species. |
| Potential Photoproducts | Phenolic compounds, ring-cleavage products. | Based on studies of related 1,3-benzodioxole derivatives. d-nb.info |
Biodegradation Studies by Microbial Communities in Soil and Water Systems
Biodegradation by microorganisms is a crucial process for the removal of organic pollutants from soil and water. The biodegradability of 2-Methyl-2-pentyl-1,3-benzodioxole will depend on the ability of microbial enzymes to attack its chemical structure. While specific studies on this compound are not available, research on other 1,3-benzodioxole derivatives provides insight into potential degradation pathways.
For instance, a study on the biodegradation of 2,2-difluoro-1,3-benzodioxole (B44384) by Pseudomonas putida F1 demonstrated that the initial step of degradation involved a toluene (B28343) dioxygenase enzyme. nih.gov This enzyme catalyzed the dihydroxylation of the benzene (B151609) ring, leading to the formation of a dihydrodiol. nih.gov This intermediate was then further metabolized, ultimately resulting in ring cleavage. nih.gov This suggests that aerobic bacteria possessing dioxygenase enzymes could potentially initiate the degradation of 2-Methyl-2-pentyl-1,3-benzodioxole. The presence of alkyl substituents on the dioxole ring, such as the methyl and pentyl groups in the target compound, may influence the rate and extent of biodegradation.
Table 2: Inferred Biodegradation Potential of 2-Methyl-2-pentyl-1,3-benzodioxole This table is based on data from structurally similar compounds and general microbial degradation principles.
<
| Degradation Aspect | Inference | Supporting Evidence |
| Initial Enzymatic Attack | Likely initiated by dioxygenase enzymes. | Studies on 2,2-difluoro-1,3-benzodioxole show this pathway. nih.gov |
| Potential Degrading Microbes | Bacteria from genera like Pseudomonas. | Pseudomonas putida F1 has shown the ability to degrade a related compound. nih.gov |
| Aerobic Degradation | Expected to be the primary biodegradation route. | Dioxygenases require molecular oxygen. |
| Anaerobic Degradation | Potential is less certain without specific studies. | |
| Metabolites | Likely to include hydroxylated and ring-opened products. | Based on the degradation pathway of similar compounds. nih.gov |
Hydrolytic Stability and Degradation Kinetics under Environmental Conditions
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis can be influenced by pH and temperature. The 1,3-benzodioxole structure contains two ether linkages which are generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, the rate of hydrolysis can increase.
For 2-Methyl-2-pentyl-1,3-benzodioxole, the stability of the dioxole ring is a key factor. While specific hydrolysis data for this compound is not available in the scientific literature, studies on other compounds with ether linkages can provide some context. For example, some silane (B1218182) compounds with ether linkages show hydrolysis half-lives that are pH-dependent, with faster degradation at acidic and alkaline pH compared to neutral pH. europa.eueuropa.eu The degradation of 2,2-difluoro-1,3-benzodioxole was also noted to involve dehydration of a dihydrodiol intermediate under acidic conditions. nih.gov While this is not direct hydrolysis of the parent compound, it indicates the potential for reactions involving water under certain conditions.
Given the general stability of the 1,3-benzodioxole ring, it is expected that hydrolysis of 2-Methyl-2-pentyl-1,3-benzodioxole would be a slow process under typical environmental pH conditions (pH 5-9).
Table 3: Estimated Hydrolytic Stability of 2-Methyl-2-pentyl-1,3-benzodioxole This table is based on the general chemical properties of the 1,3-benzodioxole functional group.
<
| pH Condition | Expected Hydrolysis Rate | Rationale |
| Acidic (pH < 5) | Potentially slow to moderate | Acid catalysis of ether cleavage is possible but may require strong conditions. |
| Neutral (pH 7) | Expected to be very slow | The 1,3-benzodioxole ring is generally stable at neutral pH. |
| Alkaline (pH > 9) | Potentially slow to moderate | Base-catalyzed hydrolysis of ethers can occur but is typically slow. |
Sorption and Mobility Characteristics in Various Environmental Matrices
The sorption of a chemical to soil and sediment particles governs its mobility in the environment. Compounds that sorb strongly are less likely to leach into groundwater or be transported in surface water. The tendency of an organic compound to sorb to soil organic carbon is often estimated using the soil organic carbon-water (B12546825) partition coefficient (Koc). A key parameter used to predict Koc is the octanol-water partition coefficient (Kow), which measures a chemical's lipophilicity.
For 2-Methyl-2-pentyl-1,3-benzodioxole, a predicted XlogP value (a computational estimation of log Kow) is available as 4.3. uni.lu This relatively high value indicates that the compound is lipophilic, meaning it has a preference for fatty or oily environments over water.
Using this predicted log Kow, the Koc can be estimated using quantitative structure-activity relationship (QSAR) equations. A common equation for this estimation is:
log Koc ≈ 0.81 * log Kow + 0.1
Using the predicted log Kow of 4.3, the estimated log Koc would be approximately 3.58, which corresponds to a Koc value of about 3800 L/kg.
A high Koc value suggests that 2-Methyl-2-pentyl-1,3-benzodioxole is likely to have low to moderate mobility in soil. It would be expected to bind to the organic matter fraction of soils and sediments, reducing its potential to contaminate groundwater. However, transport attached to soil particles during erosion events could still be a relevant environmental transport pathway.
Table 4: Predicted Sorption and Mobility of 2-Methyl-2-pentyl-1,3-benzodioxole This table is based on predicted physicochemical properties and established environmental science principles.
<
| Parameter | Predicted Value | Implication for Environmental Mobility |
| log Kow (XlogP) | 4.3 uni.lu | High lipophilicity; preference for organic phases. |
| Estimated log Koc | ~3.58 | Strong sorption to soil and sediment organic carbon. |
| Estimated Koc (L/kg) | ~3800 | Low to moderate mobility in soil. |
| Mobility in Soil | Low to Moderate | Unlikely to leach significantly into groundwater. |
| Primary Transport Mechanism | Transport with eroded soil particles. | Due to strong sorption to soil. |
Table of Mentioned Compounds
Applications in Advanced Materials Science and Catalysis for 2 Methyl 2 Pentyl 1,3 Benzodioxole Derivatives
Role as a Precursor or Building Block in Polymer Synthesis
The benzodioxole moiety can be incorporated into polymer backbones or as pendant groups to impart specific properties. While direct polymerization of 2-methyl-2-pentyl-1,3-benzodioxole has not been extensively reported, related benzodioxole-containing monomers have been successfully polymerized.
For instance, methacrylate (B99206) monomers featuring a pendant piperonyl group (a derivative of 1,3-benzodioxole) have been synthesized and copolymerized with glycidyl (B131873) methacrylate. researchgate.net The resulting copolymers exhibit interesting thermal properties and have been investigated for their biological activity. researchgate.net The synthesis of such functional monomers typically involves multi-step reactions to introduce a polymerizable group, such as a methacrylate, onto the benzodioxole ring. researchgate.net
Another approach involves the synthesis of telechelic polymers with benzodioxinone end-groups, which are structurally related to benzodioxoles. These can then be used to create block copolymers. nih.gov For example, poly(methyl methacrylate) (PMMA) and poly(ethylene glycol) (PEG) have been functionalized with benzodioxinone moieties and subsequently used in block copolymer synthesis. nih.gov
The table below summarizes representative examples of polymers derived from benzodioxole-related monomers.
| Monomer/Building Block | Polymer Type | Key Findings |
| 2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-oxoethyl 2-methylprop-2-enoate | Methacrylate Copolymer | Successful copolymerization with glycidyl methacrylate; characterized thermal properties. researchgate.net |
| Benzodioxinone-functionalized PMMA/PEG | Block Copolymer | Quantitative synthesis of monotelechelics via click chemistry for block copolymer formation. nih.gov |
These examples suggest that derivatives of 2-methyl-2-pentyl-1,3-benzodioxole could potentially be functionalized with polymerizable groups to create novel polymers with tailored properties. The pentyl group could enhance solubility in organic solvents and influence the polymer's thermal and mechanical characteristics.
Utilization as a Ligand or Catalyst in Organometallic Reactions
The oxygen atoms in the 1,3-benzodioxole (B145889) ring possess lone pairs of electrons that can coordinate to metal centers, making its derivatives potential ligands for organometallic catalysts. While there is no specific literature on the use of 2-methyl-2-pentyl-1,3-benzodioxole as a ligand, research on related structures provides a basis for this potential application.
For example, new heterocyclic compounds derived from 1,3-benzodioxole have been synthesized and utilized in palladium-catalyzed Suzuki-Miyaura coupling reactions. rsc.orgnih.gov In these reactions, the benzodioxole derivative is not the ligand itself but is coupled with other organic molecules, demonstrating the compatibility of the benzodioxole moiety with organometallic reaction conditions.
Furthermore, the development of phosphine (B1218219) ligands incorporating a benzodioxole framework could be a promising area. Phosphine ligands are crucial in many catalytic reactions, such as rhodium-catalyzed hydroformylation. nih.govrsc.orgillinois.edu The electronic properties of the benzodioxole ring could influence the catalytic activity and selectivity of the metal center.
The following table presents examples of organometallic reactions involving benzodioxole-related compounds.
| Reaction Type | Benzodioxole Derivative Role | Metal Catalyst | Key Findings |
| Suzuki-Miyaura Coupling | Coupling Partner | Palladium | Successful coupling of brominated benzodioxole derivatives with boronic acids. rsc.orgnih.gov |
Future research could explore the synthesis of phosphine- or nitrogen-containing derivatives of 2-methyl-2-pentyl-1,3-benzodioxole and their evaluation as ligands in various catalytic transformations.
Integration into Functional Supramolecular Structures
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form well-defined, functional architectures. The structural features of 2-methyl-2-pentyl-1,3-benzodioxole, including its aromatic ring system capable of π-π stacking and the potential for hydrogen bonding if functionalized, make its derivatives interesting candidates for building blocks in supramolecular assemblies.
Research on other benzodioxole derivatives has shown their ability to form hydrogen-bonded supramolecular networks. researchgate.net For instance, the crystal structure of a complex benzofuran (B130515) derivative containing a 1,3-benzodioxole moiety revealed an extensive network of hydrogen bonds involving water and chloride ions. researchgate.net
Amphiphilic molecules, which possess both hydrophobic and hydrophilic parts, can self-assemble in solution to form micelles, vesicles, and other nanostructures. By introducing polar functional groups onto the benzodioxole ring or the pentyl chain of 2-methyl-2-pentyl-1,3-benzodioxole, it may be possible to create novel amphiphiles. The self-assembly of such molecules could lead to the formation of functional nanomaterials for applications in drug delivery or catalysis. nih.govresearchgate.netnih.govresearchgate.net
The table below highlights research on supramolecular structures involving benzodioxole-related compounds.
| Supramolecular System | Key Interactions | Resulting Structure |
| {3-[2-(1,3-Benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl] propyl} diethylamine (B46881) with chloride-hydrate | Hydrogen Bonding | 2D supramolecular network. researchgate.net |
The incorporation of the 2-methyl-2-pentyl-1,3-benzodioxole motif into more complex molecular designs could lead to new supramolecular materials with unique properties and functions.
Contribution to Novel Material Development (e.g., as a component in resins)
The properties of 2-methyl-2-pentyl-1,3-benzodioxole derivatives could be harnessed in the development of new materials, such as resins. For example, compounds that can act as reactive diluents are often added to epoxy resin formulations to reduce viscosity and improve processing. researchgate.netnih.govspecialchem.comnagase.comgoogle.com These diluents typically contain reactive groups, such as epoxides, that allow them to be incorporated into the crosslinked polymer network.
By functionalizing 2-methyl-2-pentyl-1,3-benzodioxole with an epoxy group, it could potentially serve as a reactive diluent. The bulky pentyl group might enhance the flexibility and impact resistance of the cured epoxy resin, while the benzodioxole core could contribute to thermal stability.
Phenolic resins, another important class of thermosetting polymers, are formed from the reaction of phenols with formaldehyde. purdue.edu While there is no direct evidence, it is conceivable that functionalized 2-methyl-2-pentyl-1,3-benzodioxole derivatives could be incorporated into phenolic resin formulations to modify their properties.
The table below outlines potential contributions of 2-methyl-2-pentyl-1,3-benzodioxole derivatives to novel material development.
| Material Type | Potential Role of Derivative | Expected Property Modification |
| Epoxy Resins | Reactive Diluent | Reduced viscosity, increased flexibility and impact strength. |
| Phenolic Resins | Co-monomer/Modifier | Altered thermal and mechanical properties. |
Further research is necessary to synthesize the appropriate derivatives of 2-methyl-2-pentyl-1,3-benzodioxole and evaluate their performance in these and other material applications.
Future Research Directions and Emerging Paradigms for 2 Methyl 2 Pentyl 1,3 Benzodioxole
Exploration of Novel and Highly Efficient Synthetic Pathways
The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemistry. For 2-Methyl-2-pentyl-1,3-benzodioxole, future research will likely concentrate on optimizing existing synthetic routes and exploring novel catalytic systems.
Current synthetic strategies for 2,2-disubstituted 1,3-benzodioxoles often involve the condensation of catechol with a suitable ketone, in this case, 2-heptanone. Traditional methods have utilized acid catalysts, but these can suffer from drawbacks such as harsh reaction conditions and the generation of waste.
Future research is anticipated to move towards more sophisticated and greener catalytic systems. This includes the investigation of:
Heterogeneous Catalysts: The use of solid acid catalysts, such as zeolites or clays, could offer advantages in terms of catalyst recovery and reusability, contributing to more sustainable processes.
Homogeneous Catalysis: The development of novel organometallic catalysts could lead to milder reaction conditions and higher selectivity, minimizing the formation of byproducts.
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of other benzodioxole derivatives and could be a promising avenue for the efficient production of 2-Methyl-2-pentyl-1,3-benzodioxole. tandfonline.comresearchgate.net
A comparative look at potential synthetic approaches is presented in the table below.
| Catalytic System | Potential Advantages | Research Focus |
| Traditional Acid Catalysis | Well-established methodology | Optimization of reaction conditions to improve yield and reduce waste. |
| Heterogeneous Catalysis | Catalyst reusability, reduced waste | Development of novel solid acid catalysts with high activity and selectivity. |
| Homogeneous Catalysis | High selectivity, mild reaction conditions | Design of new organometallic catalysts tailored for the specific condensation reaction. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Exploration of optimal microwave parameters for the synthesis of the target compound. tandfonline.comresearchgate.net |
Advanced Computational Design and Predictive Modeling for Structure-Function Relationships
The use of computational tools is becoming indispensable in chemical research. For 2-Methyl-2-pentyl-1,3-benzodioxole, advanced computational design and predictive modeling can provide valuable insights into its structure-function relationships, guiding future experimental work.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of 2-Methyl-2-pentyl-1,3-benzodioxole and its potential derivatives with their biological activities. By developing robust QSAR models, it may be possible to predict the activity of novel, unsynthesized analogs, thereby streamlining the drug discovery process. nih.govnih.govbiointerfaceresearch.comfrontiersin.org
Molecular docking simulations can be used to predict the binding interactions of 2-Methyl-2-pentyl-1,3-benzodioxole with biological targets, such as enzymes or receptors. This can help in identifying potential mechanisms of action and in the rational design of more potent and selective analogs. nih.govnih.govfrontiersin.org
The table below outlines the potential applications of these computational methods.
| Computational Method | Application | Predicted Outcome |
| QSAR | Predict biological activity of derivatives | Identification of key structural features for enhanced activity. nih.govnih.govbiointerfaceresearch.comfrontiersin.org |
| Molecular Docking | Elucidate binding interactions with biological targets | Understanding of the mechanism of action and design of more potent analogs. nih.govnih.govfrontiersin.org |
| Molecular Dynamics Simulations | Study the dynamic behavior of the compound in a biological environment | Insight into the stability of ligand-receptor complexes and the role of solvent effects. |
Identification of Undiscovered Mechanistic Roles in Biological Systems
While the biological activities of many benzodioxole derivatives have been explored, the specific mechanistic roles of 2-Methyl-2-pentyl-1,3-benzodioxole remain largely uninvestigated. Future research should aim to uncover these roles, which could lead to the discovery of novel therapeutic applications.
The benzodioxole moiety is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of a wide range of compounds. wikipedia.orgchemicalbook.com This suggests that 2-Methyl-2-pentyl-1,3-benzodioxole could act as a modulator of these enzymes, with potential implications for drug-drug interactions and the development of new therapeutic agents.
Furthermore, various benzodioxole derivatives have been reported to possess a range of biological activities, including:
Anticancer activity najah.eduresearchgate.netnih.govresearchgate.net
Antioxidant activity najah.edu
Antimicrobial activity researchgate.netnih.gov
Anti-inflammatory activity nih.gov
Systematic screening of 2-Methyl-2-pentyl-1,3-benzodioxole in a variety of biological assays is warranted to identify any potential therapeutic properties.
Potential for Derivatization in Green Chemistry and Sustainable Applications
The principles of green chemistry are increasingly guiding the design of new chemical products and processes. The derivatization of 2-Methyl-2-pentyl-1,3-benzodioxole using green chemistry approaches could lead to the development of more sustainable and environmentally friendly products.
Future research in this area could focus on:
Use of Renewable Feedstocks: Exploring the synthesis of the benzodioxole core from renewable resources rather than petroleum-based starting materials.
Atom-Economic Reactions: Employing reactions that maximize the incorporation of all starting materials into the final product, minimizing waste.
Biodegradable Derivatives: Designing derivatives of 2-Methyl-2-pentyl-1,3-benzodioxole that are readily biodegradable, reducing their environmental persistence.
The development of such "green" derivatives could have applications in areas such as biodegradable polymers, environmentally friendly agrochemicals, and sustainable materials.
Interdisciplinary Research Opportunities Involving 2-Methyl-2-pentyl-1,3-benzodioxole
The unique properties of 2-Methyl-2-pentyl-1,3-benzodioxole make it a candidate for a wide range of interdisciplinary research projects. Collaboration between chemists, biologists, materials scientists, and engineers will be crucial to fully realize the potential of this compound.
Potential areas for interdisciplinary research include:
Medicinal Chemistry: The design and synthesis of novel drugs based on the 2-Methyl-2-pentyl-1,3-benzodioxole scaffold. najah.eduresearchgate.netnih.govresearchgate.netontosight.ai
Agricultural Science: The development of new pesticides or herbicides with improved efficacy and reduced environmental impact. frontiersin.org
Materials Science: The incorporation of the benzodioxole moiety into new polymers or other materials to impart specific properties, such as UV stability or flame retardancy.
Biotechnology: The use of enzymatic or microbial systems for the synthesis or derivatization of the compound.
Q & A
Basic: What are the common synthetic routes for 2-Methyl-2-pentyl-1,3-benzodioxole, and how can reaction completion be confirmed?
Answer:
The synthesis typically involves acid-catalyzed condensation of substituted catechols with ketones or aldehydes. For example, reacting a 1,2-dihydroxybenzene derivative with 2-pentanone under acidic conditions forms the benzodioxole ring. Reaction completion is monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy, where the disappearance of starting material signals (e.g., catechol protons) confirms progression . Post-synthesis purification often employs distillation or column chromatography.
Advanced: How can copolymerization kinetics involving 2-Methyl-2-pentyl-1,3-benzodioxole be quantitatively analyzed?
Answer:
Copolymerization kinetics can be studied using the Fineman-Ross method , which calculates monomer reactivity ratios (r₁, r₂) by plotting copolymer composition data (e.g., from NMR or GPC analysis) against the monomer feed ratio. For example, in styrene copolymerization systems, the intersection of nonlinear regression curves or linearized plots (e.g., Fineman-Ross or Kelen-Tüdős methods) provides kinetic parameters. This approach helps optimize reaction conditions for tailored polymer properties .
Basic: What spectroscopic techniques are essential for characterizing 2-Methyl-2-pentyl-1,3-benzodioxole derivatives?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and ring integrity.
- FT-IR : Identifies functional groups (e.g., C-O-C stretching at ~1,250 cm⁻¹).
- X-ray diffraction (XRD) : Resolves crystallographic parameters and molecular packing.
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity .
Advanced: How do electronic substituents on the benzodioxole ring influence nonlinear optical (NLO) properties?
Answer:
Electron-donating groups (e.g., -OCH₃) enhance NLO activity by increasing polarizability and intramolecular charge transfer. Experimental methods include hyper-Rayleigh scattering and DFT calculations to model dipole moments and hyperpolarizability (β). For example, chalcone derivatives with benzodioxole moieties exhibit strong UV-Vis absorption (λₐᵦₛ ~350 nm) and fluorescence, correlating with NLO efficiency .
Basic: What are the optimal storage conditions for 2-Methyl-2-pentyl-1,3-benzodioxole to ensure stability?
Answer:
Store under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hydrolysis. Similar benzodioxoles degrade under ambient conditions due to sensitivity to moisture and light .
Advanced: How can contradictory data in synthetic yields of benzodioxole derivatives be resolved?
Answer:
Contradictions often arise from variable catalysts, solvent systems, or purification methods. Use statistical design of experiments (DoE) to isolate critical factors (e.g., catalyst loading, temperature). For instance, yields for benzodioxole derivatives range from 70–87% depending on distillation efficiency or Lewis acid catalysts (e.g., BF₃·Et₂O) .
Advanced: What methodologies assess the hemolytic capacity of 2-Methyl-2-pentyl-1,3-benzodioxole-based compounds?
Answer:
In vitro hemolysis assays measure erythrocyte lysis by quantifying hemoglobin release (UV-Vis at 540 nm). Calculate HC₅₀ values (concentration causing 50% hemolysis) and compare with controls (e.g., Triton X-100). This evaluates biocompatibility for biomedical applications .
Basic: How can computational methods predict the reactivity of 2-Methyl-2-pentyl-1,3-benzodioxole in organic synthesis?
Answer:
Density functional theory (DFT) models transition states and reaction pathways. For example, Fukui indices identify nucleophilic/electrophilic sites, while molecular electrostatic potential (MEP) maps highlight reactive regions. These methods guide functionalization strategies (e.g., electrophilic substitution at the benzodioxole ring) .
Advanced: How is 2-Methyl-2-pentyl-1,3-benzodioxole metabolized in biological systems, and what analytical techniques are used?
Answer:
Metabolic pathways are studied using in vitro models (e.g., liver microsomes) and LC-HRMS for metabolite identification. For benzodioxole derivatives, phase I metabolism (oxidation, hydrolysis) and phase II conjugation (glucuronidation) are common. HRMS detects metabolites via exact mass matching (e.g., m/z 173.12 for demethylated products) .
Advanced: What role does 2-Methyl-2-pentyl-1,3-benzodioxole play in polymer science applications?
Answer:
As a comonomer, it modifies polymer rigidity and thermal stability. For example, copolymerization with styrene enhances glass transition temperatures (T_g). Analyze kinetics via Mayo-Lewis equations and characterize thermal properties using DSC (differential scanning calorimetry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
